molecular formula C18H15FN2O3S B6579330 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 1040657-83-7

2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No. B6579330
CAS RN: 1040657-83-7
M. Wt: 358.4 g/mol
InChI Key: UDADPAMSDADMQG-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Synthesis Analysis

Oxazole derivatives are often synthesized by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The product is then basified with potassium hydroxide .


Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives often involve substitution reactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the specific compound. Oxazoles are generally stable liquids at room temperature with a boiling point of 69 °C .

Future Directions

The future directions in the research of oxazole derivatives could involve synthesizing various oxazole derivatives and screening them for their various biological activities . This could lead to the discovery of new drugs with potential therapeutic applications.

properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-23-15-4-2-3-14(9-15)21-17(22)11-25-18-20-10-16(24-18)12-5-7-13(19)8-6-12/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDADPAMSDADMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

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